
cAMPS-Sp, triethylammonium salt
Overview
Description
cAMPS-Sp, triethylammonium salt is a cell-permeable cyclic adenosine 3',5'-monophosphate (cAMP) analog that acts as a competitive antagonist of cAMP-dependent protein kinase (PKA) isoforms I and II. Its molecular formula is C₁₀H₁₂N₅O₅PS·C₆H₁₅N, with a molecular weight of 446.46 g/mol . The compound exhibits Ki values of 12.5 µM (PKA I) and 4.5 µM (PKA II), demonstrating higher selectivity for PKA II . It is commonly used in neuroscience research to study synaptic plasticity, Ca²⁺ channel modulation, and PKA-mediated signaling pathways .
Preparation Methods
cAMPS-Sp, triethylammonium salt is synthesized through a series of chemical reactions involving the modification of cAMP. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the conversion. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Activation of Protein Kinase A (PKA)
cAMPS-Sp binds to the regulatory subunits of PKA isoforms I and II with inhibitory constants (K<sub>i</sub>) of 12.5 μM and 4.5 μM , respectively . This competitive activation displaces endogenous cAMP, leading to PKA dissociation and catalytic subunit release .
Modulation of MAPK Pathways
In medial prefrontal cortex (mPFC) neurons, cAMPS-Sp potentiates excitatory postsynaptic currents (EPSCs) by converging activation of:
This dual signaling mechanism increases presynaptic glutamate release probability and the number of releasable vesicles .
Biochemical Stability and Degradation
Stability Factor | Impact |
---|---|
Phosphorothioate modification | Resists PDE hydrolysis |
Triethylammonium counterion | Enhances solubility and shelf life |
Lyophilization | Prevents thermal degradation |
Functional Antagonism with Rp-cAMPS
The R-enantiomer (Rp-cAMPS) acts as a competitive PKA inhibitor (K<sub>i</sub> = 11–16 μM), contrasting cAMPS-Sp’s agonist activity. This enantiomeric pair is critical for studying bidirectional cAMP signaling .
Key Reaction Data
Parameter | Value | Source |
---|---|---|
PKA-I K<sub>i</sub> | 12.5 μM | |
PKA-II K<sub>i</sub> | 4.5 μM | |
Solubility in water | 100 mM | |
Enzymatic cyclization yield | ~75% (similar to Rp-cAMPS synthesis) |
Scientific Research Applications
Cancer Research
cAMPS-Sp has been instrumental in cancer research, particularly in studying the reactivation of the cAMP pathway as a therapeutic strategy for overcoming drug resistance. A notable study demonstrated that inhibiting phosphodiesterase 4D (PDE4D) using cAMPS-Sp can reactivate the cAMP pathway, providing a novel approach to counteract tamoxifen resistance in estrogen receptor-positive breast cancer cells . The study employed cAMPS-Sp to measure intracellular cAMP levels and assess its impact on cell viability and proliferation.
Neuropharmacology
In neuropharmacological studies, cAMPS-Sp has been used to investigate attention deficits and hyperactivity models in rats. Research indicated that inhibition of PKA within the medial prefrontal cortex (mPFC) led to increased attention deficits when treated with cAMPS-Sp . This application highlights the compound's utility in understanding neurobehavioral disorders and testing potential therapeutic interventions.
Signal Transduction Studies
cAMPS-Sp serves as a critical tool in elucidating signaling mechanisms involving cAMP-dependent pathways. It has been utilized to probe the cyclic nucleotide binding sites of various proteins, enhancing our understanding of their roles in cellular signaling networks . This application is vital for developing targeted therapies that modulate these pathways.
Case Study 1: Overcoming Drug Resistance
Title: Reactivation of cAMP Pathway by PDE4D Inhibition Represents a Novel Druggable Axis for Overcoming TAX Resistance in ER-positive Breast Cancer
Authors: Mishra et al., Clin Cancer Res 2018
Findings: The study demonstrated that treatment with PDE4D inhibitors alongside cAMPS-Sp significantly enhanced the sensitivity of breast cancer cells to tamoxifen, suggesting that manipulating the cAMP pathway could be an effective strategy against drug resistance.
Case Study 2: Attention Deficits Model
Title: Attention Deficits and Hyperactivity Following Inhibition of cAMP
Authors: Various researchers, Neuropharmacology 2009
Findings: The administration of cAMPS-Sp in rat models showed significant changes in attention-related behaviors, providing insights into the role of PKA signaling in attention deficits.
Mechanism of Action
cAMPS-Sp, triethylammonium salt exerts its effects by competitively inhibiting the activation of cAMP-dependent protein kinase (PKA) by cAMP . It binds to the regulatory subunits of PKA, preventing the dissociation of the holoenzyme and subsequent activation of the catalytic subunits . This inhibition of PKA activation leads to the modulation of various downstream signaling pathways and cellular processes regulated by cAMP .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. cAMPS-Rp, Triethylammonium Salt (Rp-cAMPS)
- Structure and Activity : The Rp-isomer (cAMPS-Rp) shares the same molecular weight (446.46 g/mol) but differs in stereochemistry at the phosphorothioate group, leading to distinct biological effects. It acts as a PKA antagonist with IC₅₀ values of 11–16 µM and Ki values of 6.05 µM (PKA I) and 9.75 µM (PKA II) .
- Key Differences :
- Applications : cAMPS-Rp is widely used to inhibit cAMP-dependent PKA activation in studies of pain signaling and neuronal excitability .
2.2. Sp-cAMPS (Adenosine 3',5'-Cyclic Monophosphorothioate, Sp-Isomer)
- Properties: Another Sp-isomer variant, Sp-cAMPS (CAS 93602-66-5), has a molecular weight of 446.46 g/mol (anhydrous) and is reported to activate PKA in some contexts, contrasting with the antagonistic role of cAMPS-Sp .
- Divergent Roles : The Sp configuration generally favors agonist-like activity in cAMP-binding proteins, but structural modifications (e.g., sulfur substitution) in cAMPS-Sp confer antagonism .
2.3. Rp-8-CPT-cAMPS
- Structure : This derivative includes a 4-chlorophenylthio (CPT) group, increasing its molecular weight to 509.86 g/mol .
- Activity : Exhibits enhanced membrane permeability and prolonged activity due to hydrophobic modifications. It is used in studies requiring sustained PKA inhibition .
Comparative Data Table
Stability and Handling Considerations
- Triethylammonium Salt Role : The triethylammonium counterion improves solubility in organic solvents (e.g., dichloromethane) but may dissociate during purification, leading to acidic byproducts or altered stoichiometry .
- Mitigation Strategies : Use mild acidic conditions (e.g., 10% HCOOH) during synthesis to prevent degradation of sensitive purine nucleosides .
Biological Activity
cAMPS-Sp (cyclic adenosine monophosphate sodium salt), specifically in its triethylammonium form, is a potent analog of cAMP that plays a significant role in various biological processes by activating cAMP-dependent pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of cAMPS-Sp
cAMPS-Sp is recognized for its ability to permeate cell membranes and activate cAMP receptor proteins, including Protein Kinase A (PKA) and cAMP-regulated guanine nucleotide exchange factors (GEFs) . The compound is structurally designed to mimic cAMP, thus facilitating its role in cellular signaling pathways.
Key Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₇N₆O₅PS |
Molecular Weight | 446.462 g/mol |
CAS Number | 93602-66-5 |
Melting Point | 212-213 °C |
Potency as PKA Activator | Potent activator of PKA I and PKA II |
cAMPS-Sp operates primarily through the activation of PKA, which is a critical mediator in various signaling pathways. Upon binding to PKA, cAMPS-Sp induces conformational changes that activate the kinase, leading to phosphorylation of target proteins involved in numerous cellular functions such as metabolism, gene expression, and cell proliferation .
Inhibition of Platelet Activation
Research indicates that cAMPS-Sp can significantly inhibit human platelet activation. It raises intracellular cAMP levels, which are crucial for preventing platelet aggregation. This effect is independent of Gi signaling pathways and does not require functional P2Y12 receptors, suggesting the involvement of an unidentified G protein-coupled receptor .
Case Studies and Experimental Data
- Platelet Function Studies :
- Cancer Research :
- Neuropharmacology :
Comparative Analysis with Other Compounds
Here is a comparison between cAMPS-Sp and related compounds:
Compound | Mechanism | Potency (Ki/EC50) | Applications |
---|---|---|---|
cAMPS-Sp | Activates PKA; inhibits platelet activation | Ki = 47.6 µM (PDE3A) | Cancer therapy; platelet function |
cAMPS-Rp | Competitive antagonist at PKA | IC50 = 11-16 μM | Research on PKA inhibition |
2MeSAMP | Inhibits platelet aggregation | Not specified | Cardiovascular research |
Q & A
Basic Research Questions
Q. What is the mechanism of action of cAMPS-Sp in modulating PKA activity?
cAMPS-Sp acts as a competitive antagonist of cAMP-dependent protein kinase (PKA) activation by binding to the regulatory subunits of PKA I and PKA II, preventing cAMP-induced dissociation of regulatory and catalytic subunits. Its inhibitory potency is reflected in its Ki values of 12.5 µM for PKA I and 4.5 µM for PKA II . Methodologically, validate its activity using kinase activity assays (e.g., radioactive ATP incorporation) and confirm PKA inhibition via Western blotting for phosphorylated PKA substrates.
Q. How do researchers determine the optimal working concentration of cAMPS-Sp for PKA inhibition?
Start with concentrations near the Ki values (12.5 µM for PKA I, 4.5 µM for PKA II) and perform dose-response curves in target cell lines or tissues. Account for cell permeability by testing higher doses (e.g., 10–50 µM) and confirm efficacy using controls like forskolin (to elevate cAMP) or Rp-cAMPS (a non-hydrolyzable antagonist) . Solubility in aqueous buffers is up to 100 mM (44.65 mg/mL), but batch-specific variations may occur due to hydration .
Q. What are the storage and handling recommendations for cAMPS-Sp?
Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. For working solutions, dissolve in sterile water or buffer, aliquot to avoid repeated freeze-thaw cycles, and use within 24 hours for consistent activity .
Q. How does cAMPS-Sp differ from other cAMP analogs like Rp-cAMPS or 8-Bromo-cAMP?
Unlike 8-Bromo-cAMP (a PKA activator) or Rp-cAMPS (a non-hydrolyzable PKA antagonist), cAMPS-Sp specifically competes with endogenous cAMP for binding to PKA regulatory subunits. Its sulfur substitution in the cyclic phosphate backbone enhances resistance to phosphodiesterases, making it suitable for prolonged inhibition studies . Validate specificity using PKA knockout models or selective inhibitors like H89.
Advanced Research Questions
Q. How can researchers resolve contradictions in literature regarding cAMPS-Sp’s role as a PKA activator versus antagonist?
Discrepancies arise from isomer misidentification (Sp vs. Rp). For example, describes Sp-cAMPS as a PKA activator, while and classify it as an antagonist. Methodologically:
- Verify isomer configuration via CAS numbers (e.g., 93602-66-5 for cAMPS-Sp) .
- Use orthogonal assays (e.g., cAMP ELISA, PKA activity kits) to confirm functional effects in your system.
- Compare results with structurally distinct PKA modulators (e.g., KT5720 for inhibition) .
Q. What experimental designs are recommended for studying cAMPS-Sp’s cross-talk with NMDA receptor signaling?
shows cAMPS-Sp-induced histone H3 phospho-acetylation depends on PKA and NMDA receptor activity. To dissect this:
- Combine cAMPS-Sp (10–20 µM) with NMDA receptor antagonists (e.g., MK-801, 0.5 mg/kg) or PKA inhibitors (Rp-cAMPS).
- Measure downstream markers (e.g., phospho-CREB, H3S10 phosphorylation) via immunofluorescence or ChIP-seq.
- Use striatal neuron cultures to isolate post-synaptic effects from presynaptic inputs .
Q. How can cAMPS-Sp be integrated into studies of ion channel regulation?
In Xenopus oocytes expressing sodium channels, cAMPS-Sp (10–50 µM) enhances peak sodium current (INa,p) by 42% via PKA-mediated phosphorylation of the cytosolic I-II loop. Include:
- RP-cAMPS as a negative control for PKA specificity.
- Chimeric channels (e.g., human cardiac hH1 + rat skeletal SkM1) to localize PKA-responsive domains .
Q. What validation strategies are critical when observing contradictory data in cAMPS-Sp-mediated chromatin remodeling?
If cAMPS-Sp unexpectedly activates transcription:
- Check for off-target EPAC (Exchange Protein Activated by cAMP) activation using EPAC-specific inhibitors (e.g., ESI-09).
- Quantify cAMP levels via FRET-based reporters (e.g., ICUE3) to confirm direct PKA modulation .
Q. Methodological Notes
- Solubility and Stability : Prepare fresh solutions using molecular-grade water; avoid DMSO unless pre-tested for cellular toxicity .
- Controls : Include inactive isomers (e.g., Rp-cAMPS), PKA inhibitors (H89), and cAMP elevators (forskolin) to confirm pathway specificity.
- Data Interpretation : Use kinase activity profiling (e.g., PamStation) to distinguish PKA I vs. II contributions in heterogeneous tissues .
Properties
IUPAC Name |
6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPZMKSNMRTIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992430 | |
Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71774-13-5 | |
Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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